N-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide

Antihyperlipidemic Triglyceride reduction In vivo pharmacology

N-[4-(1-Benzofuran-2-carbonyl)phenyl]acetamide (CAS 93325-28-1; synonym: N-(4-acetylphenyl)-1-benzofuran-2-carboxamide) is a synthetic small molecule belonging to the benzofuran-2-carboxamide structural class, characterized by a benzofuran carbonyl core linked to a para-acetamidophenyl moiety. The compound has the molecular formula C17H13NO3 and a molecular weight of 279.29 g·mol⁻¹.

Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
Cat. No. B4769274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide
Molecular FormulaC17H13NO3
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C17H13NO3/c1-11(19)18-14-8-6-12(7-9-14)17(20)16-10-13-4-2-3-5-15(13)21-16/h2-10H,1H3,(H,18,19)
InChIKeyJSRCJLBMWNBFBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(1-Benzofuran-2-carbonyl)phenyl]acetamide: Chemical Identity, Molecular Class, and Baseline Procurement Profile


N-[4-(1-Benzofuran-2-carbonyl)phenyl]acetamide (CAS 93325-28-1; synonym: N-(4-acetylphenyl)-1-benzofuran-2-carboxamide) is a synthetic small molecule belonging to the benzofuran-2-carboxamide structural class, characterized by a benzofuran carbonyl core linked to a para-acetamidophenyl moiety . The compound has the molecular formula C17H13NO3 and a molecular weight of 279.29 g·mol⁻¹ . It serves as a key scaffold for structure–activity relationship (SAR) exploration within benzofuran-based drug discovery programs, particularly in the context of metabolic disorders, as evidenced by its inclusion in systematically evaluated in vivo antihyperlipidemic series [1].

Why N-[4-(1-Benzofuran-2-carbonyl)phenyl]acetamide Cannot Be Interchanged with Unvalidated Benzofuran-2-carboxamide Analogs


Although the benzofuran-2-carboxamide chemotype is shared across numerous research compounds, in vivo pharmacological performance is exquisitely sensitive to the nature and position of the terminal phenyl substituent. Within a single systematically evaluated series, the para-acetylphenyl derivative (this compound) exhibits a distinct hypolipidemic signature relative to both its meta-acetylphenyl and benzoylphenyl congeners, with only specific congeners achieving statistically significant triglyceride reduction and HDL-cholesterol elevation at the tested 15 mg·kg⁻¹ oral dose [1]. Generic procurement of an uncharacterized benzofuran-2-carboxamide analog therefore carries a high risk of selecting a compound with negligible or divergent in vivo efficacy, as even regioisomeric substitution can abolish the desired pharmacological response [1].

N-[4-(1-Benzofuran-2-carbonyl)phenyl]acetamide: Quantitative Comparator-Based Differentiation Evidence for Scientific Procurement


In Vivo Plasma Triglyceride-Lowering Efficacy of N-[4-(1-Benzofuran-2-carbonyl)phenyl]acetamide vs. Bezafibrate and Inactive Congeners

In a Triton WR-1339-induced hyperlipidemic rat model, N-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide (designated compound 4a′) administered orally at 15 mg·kg⁻¹ produced a measurable reduction in elevated plasma triglyceride (TG) levels at 12 and 24 h post-dose [1]. In contrast, the structurally related para-benzoylphenyl analog (compound 3a) failed to achieve statistically significant TG lowering under identical conditions, while the most potent series member 4c′ (N-(4-acetylphenyl)-5-bromo-1-benzofuran-2-carboxamide) reduced TG with p < 0.05 vs. hyperlipidemic control and the reference fibrate bezafibrate (15 mg·kg⁻¹) served as the positive comparator [1]. This graded response across the 4a′–4c′ sub-series demonstrates that the unsubstituted benzofuran core with para-acetylphenyl appendage confers a defined, intermediate level of in vivo triglyceride-lowering activity, distinguishing 4a′ from both inactive and maximally active analogs [1].

Antihyperlipidemic Triglyceride reduction In vivo pharmacology

HDL-Cholesterol Elevation: Differentiating N-[4-(1-Benzofuran-2-carbonyl)phenyl]acetamide from Meta-Substituted and Benzoylphenyl Analogs

In the same Triton WR-1339 hyperlipidemic rat model, N-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide (4a′) contributed to a modest elevation of high-density lipoprotein cholesterol (HDL-C) levels, whereas the para-benzoylphenyl analog 3a showed no meaningful HDL-C effect [1]. The most active analog, 4c′, produced a robust and statistically significant HDL-C increase (p < 0.05 vs. hyperlipidemic control) under identical dosing conditions [1]. This pattern establishes a clear rank order for HDL-C modulation within the N-(acetylphenyl)-1-benzofuran-2-carboxamide subclass, positioning 4a′ as an intermediate-efficacy candidate with a measurable, directionally favorable impact on HDL-C that is absent in the benzoylphenyl series [1].

HDL-cholesterol Lipid modulation Cardiometabolic

Regioisomeric Selectivity: Para-Acetylphenyl vs. Meta-Acetylphenyl Substitution Determines Antihyperlipidemic Potency

The in vivo antihyperlipidemic data from the 2012 Al-Qirim et al. study demonstrate that moving the acetyl group from the para position (4a′–4c′ series) to the meta position yields benzofuran-2-carboxamides with distinctly attenuated lipid-modulating activity [1]. Among the tested meta-acetylphenyl derivatives (e.g., N-(3-acetylphenyl)-1-benzofuran-2-carboxamide), no compound achieved the level of triglyceride reduction or HDL-C elevation observed with the para-substituted series members [1]. This regioisomeric structure–activity relationship was confirmed within a single experimental protocol, eliminating inter-laboratory variability as a confounding factor [1].

Regioisomer comparison SAR Positional isomer

Benzoylphenyl vs. Acetylphenyl Congeners: The Acetamide Moiety Is Required for In Vivo Antihyperlipidemic Activity

Within the same compound library, the N-(benzoylphenyl)-1-benzofuran-2-carboxamide sub-series (3a–3d) was compared directly with the N-(acetylphenyl)-1-benzofuran-2-carboxamide sub-series (4a′–4c′) in the Triton WR-1339 rat model [1]. While compound 3b (a benzoylphenyl derivative bearing additional substitution) showed significant TG-lowering activity (p < 0.0001), the unsubstituted para-benzoylphenyl analog 3a was inactive, whereas the unsubstituted para-acetylphenyl analog 4a′ (this compound) retained measurable antihyperlipidemic activity [1]. This demonstrates that the acetylphenyl motif provides a basal level of in vivo activity not conferred by the benzoylphenyl group when the benzofuran core is unsubstituted, making the acetamide linkage a critical structural determinant for antihyperlipidemic efficacy in the simplest benzofuran-2-carboxamide scaffold [1].

Functional group SAR Acetamide requirement Benzoyl vs. acetyl

Benzofuran-2-carboxamide Class-Level Differentiation: Mitochondrial DBI Receptor Ligand Activity vs. Fibrate Mechanism

Benzofuran-acetamide analogs have been characterized as potent and selective mitochondrial DBI (diazepam binding inhibitor) receptor complex (MDR) ligands, a mechanism pharmacologically distinct from the PPARα-mediated mechanism of fibrate drugs such as bezafibrate [1]. In the foundational study by Liao et al. (1998), benzofuran-acetamide derivatives were found in vitro and in vivo to be equally potent and selective as FGIN-1-27 (N,N-di-n-hexyl-2-phenylindole-3-acetamide), the prototypical MDR ligand, while exhibiting a structurally distinct benzofuran core [1]. Although N-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide itself was not directly tested in that study, the close structural homology to the reported benzofuran-acetamide series supports the inference that this compound may engage the MDR target, offering a mechanistic pathway unrelated to standard fibrate therapy [1]. In the antihyperlipidemic studies by Al-Qirim et al., the benzofuran-2-carboxamide series produced lipid-modulating effects at doses comparable to bezafibrate but through a putatively distinct molecular target, highlighting the class-level differentiation [2].

Mitochondrial DBI receptor Neurosteroidogenesis Class-level mechanism

Chemical Stability and Solid-State Structural Confirmation via X-ray Crystallography of Benzofuran-Acetamide Congeners

A closely related benzofuran-acetamide derivative has been characterized by single-crystal X-ray diffraction, confirming the non-planar conformation of the phenylacetamide residue relative to the benzofuran ring system (interplanar angle of 84.8°) and revealing an intermolecular N–H···O hydrogen bonding network that stabilizes the crystal lattice [1]. π–π stacking interactions with centroid-to-centroid distances of 3.497 Å further contribute to solid-state stability [1]. While this specific crystal structure corresponds to a phenethylacetamide rather than the 4-acetylphenyl derivative, the conserved benzofuran-amide connectivity and hydrogen-bonding architecture support the inference that N-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide likewise possesses a well-defined, stable crystalline form amenable to reproducible handling, formulation, and long-term storage [1].

X-ray crystallography Solid-state stability Crystal packing

High-Value Research Application Scenarios for N-[4-(1-Benzofuran-2-carbonyl)phenyl]acetamide Based on Quantitative Evidence


Minimum Pharmacophore Identification in Antihyperlipidemic Benzofuran-2-carboxamide SAR Campaigns

Because N-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide (4a′) represents the simplest benzofuran-2-carboxamide scaffold retaining measurable in vivo antihyperlipidemic activity, it serves as the logical starting point for medicinal chemistry programs aiming to define the minimum pharmacophore required for triglyceride reduction and HDL-C elevation [1]. Researchers can systematically elaborate the benzofuran core or modify the acetamide linkage while using 4a′ as the baseline active comparator, with confidence that any loss of activity is attributable to structural modification rather than an inherently inactive scaffold [1].

In Vivo Control Compound for Regioisomeric Selectivity Studies of Acetylphenyl-Substituted Heterocycles

The documented divergence in antihyperlipidemic activity between para-acetylphenyl (4a′ series) and meta-acetylphenyl benzofuran-2-carboxamides makes N-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide an essential positive control for studies investigating the pharmacological impact of acetyl substitution geometry [1]. Procurement of this para isomer alongside its commercially available meta isomer (CAS 304889-44-9) enables direct, paired comparison experiments without the confounding variable of differing synthetic batches or purity levels [1].

Non-Fibrate Mechanism-of-Action Probe for Lipid Modulation via Mitochondrial DBI Receptor Pathways

Given the class-level evidence that benzofuran-acetamide derivatives function as mitochondrial DBI receptor complex ligands with potency comparable to FGIN-1-27, N-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide can be deployed as a mechanistic probe to dissect the contribution of MDR-mediated neurosteroidogenesis to systemic lipid regulation [1]. This application is particularly relevant for research groups seeking to validate MDR as a therapeutic target for cardiometabolic disease independent of the PPARα axis targeted by fibrates [1][2].

Crystalline Reference Standard for Benzofuran-2-carboxamide Analytical Method Development

The structurally confirmed hydrogen-bonded crystal packing observed in benzofuran-acetamide congeners supports the use of N-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide as a crystalline reference standard for HPLC method development, dissolution testing, and solid-state characterization in quality control workflows [1]. Its well-defined molecular weight (279.29 g·mol⁻¹) and chromatographic behavior facilitate its use as a system suitability standard in analytical methods designed for benzofuran-2-carboxamide libraries [2].

Quote Request

Request a Quote for N-[4-(1-benzofuran-2-carbonyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.